

A Spectroscopic Deep Dive: Elucidating the Structure of Di-sec-butyl Succinate

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Compound of Interest

Compound Name: *Di-sec-butyl succinate*

Cat. No.: *B1593819*

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This technical guide provides an in-depth analysis of the spectral data of **di-sec-butyl succinate** (CAS No. 626-31-3), a key diester in various industrial applications.[1][2] For researchers, scientists, and professionals in drug development and material science, a thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation. This document synthesizes data from established spectral databases and theoretical chemical principles to offer a comprehensive reference.

Introduction to Di-sec-butyl Succinate and its Spectroscopic Characterization

Di-sec-butyl succinate, with the molecular formula $C_{12}H_{22}O_4$ and a molecular weight of 230.30 g/mol, is an ester of succinic acid and sec-butanol.[2] Its isomeric structure presents a unique spectroscopic fingerprint that distinguishes it from other dibutyl succinate isomers like di-n-butyl, di-isobutyl, and di-tert-butyl succinate.[3][4][5] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this molecule. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and chemical environment.

The causality behind employing a multi-technique approach lies in the complementary nature of the information obtained. While NMR spectroscopy reveals the precise arrangement of hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and

mass spectrometry determines the molecular weight and fragmentation pattern, offering clues about the molecule's lability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of **di-sec-butyl succinate** is predicted to exhibit four distinct signals due to the symmetry of the molecule. The two sec-butyl groups are chemically equivalent, as are the two methylene groups of the succinate backbone.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|-----------------------------------------------------------|
| ~4.85 | sextet | 2H | -O-CH(CH ₃)(CH ₂ CH ₃) |
| ~2.60 | s | 4H | -O-C(O)-CH ₂ -CH ₂ -C(O)-O- |
| ~1.55 | m | 4H | -CH(CH ₃)(CH ₂ CH ₃) |
| ~1.20 | d | 6H | -CH(CH ₃)(CH ₂ CH ₃) |
| ~0.90 | t | 6H | -CH(CH ₃)(CH ₂ CH ₃) |

The downfield shift of the methine proton (~4.85 ppm) is attributed to the deshielding effect of the adjacent oxygen atom of the ester group. The singlet at ~2.60 ppm corresponds to the four equivalent protons of the succinate backbone. The remaining signals correspond to the ethyl and methyl protons of the sec-butyl group. For comparison, the methylene protons in diethyl succinate appear around 2.62 ppm.[6]

¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum of **di-sec-butyl succinate** will show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|-----------------------------------------------------------|
| ~172.5 | C=O |
| ~72.0 | -O-CH(CH ₃)(CH ₂ CH ₃) |
| ~29.5 | -CH(CH ₃)(CH ₂ CH ₃) |
| ~29.0 | -O-C(O)-CH ₂ -CH ₂ -C(O)-O- |
| ~19.0 | -CH(CH ₃)(CH ₂ CH ₃) |
| ~9.5 | -CH(CH ₃)(CH ₂ CH ₃) |

The carbonyl carbon of the ester appears significantly downfield (~172.5 ppm), which is characteristic for this functional group. The carbon attached to the oxygen (-O-CH) is also deshielded and appears around 72.0 ppm. The chemical shifts of the aliphatic carbons are in the expected upfield region. These predicted values are in line with data for similar structures like dibutyl succinate.^[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key IR Absorption Bands for **Di-sec-butyl Succinate**:

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|-----------|-------------------------|
| ~1735 | Strong | C=O stretch (ester) |
| ~2970-2870 | Strong | C-H stretch (aliphatic) |
| ~1170 | Strong | C-O stretch (ester) |

The most prominent feature in the IR spectrum of **di-sec-butyl succinate** is the strong absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The strong C-H stretching vibrations in the 2970-2870 cm⁻¹ region confirm the presence of aliphatic chains. A strong C-O stretching band is also expected around 1170 cm⁻¹. While a vapor phase IR spectrum is noted in the PubChem database, the specific data is not publicly available.^[2]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation pathways of a molecule. For **di-sec-butyl succinate**, Electron Ionization (EI) is a common ionization technique.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 230, corresponding to the molecular weight of the compound.^[1] The fragmentation pattern is characteristic of esters and provides further structural confirmation.

Expected Mass Spectrometry Fragments:

| m/z | Possible Fragment |
|-----|-------------------------------|
| 230 | $[M]^+$ (Molecular Ion) |
| 173 | $[M - C_4H_9O]^+$ |
| 157 | $[M - C_4H_9O_2]^+$ |
| 101 | $[Succinic\ anhydride + H]^+$ |
| 57 | $[C_4H_9]^+$ |

The fragmentation is initiated by the loss of a sec-butoxy group ($[M - C_4H_9O]^+$, m/z 173) or a sec-butoxycarbonyl group ($[M - C_4H_9O_2]^+$, m/z 157).^[1] The base peak is often observed at m/z 101, corresponding to the protonated succinic anhydride fragment.^[2] The peak at m/z 57 represents the sec-butyl cation.^[1]

Experimental Protocols for Spectral Acquisition

To ensure the acquisition of high-quality, reproducible spectral data, standardized experimental protocols are essential. The following are recommended procedures for the analysis of **di-sec-butyl succinate**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **di-sec-butyl succinate** in ~0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16.

- Relaxation Delay (d1): 5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30).
 - Spectral Width: -10 to 220 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay (d1): 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

IR Spectroscopy Protocol

- Sample Preparation: As **di-sec-butyl succinate** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16.
- Background Correction: Record a background spectrum of the empty sample compartment or the clean salt plates and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS) Protocol

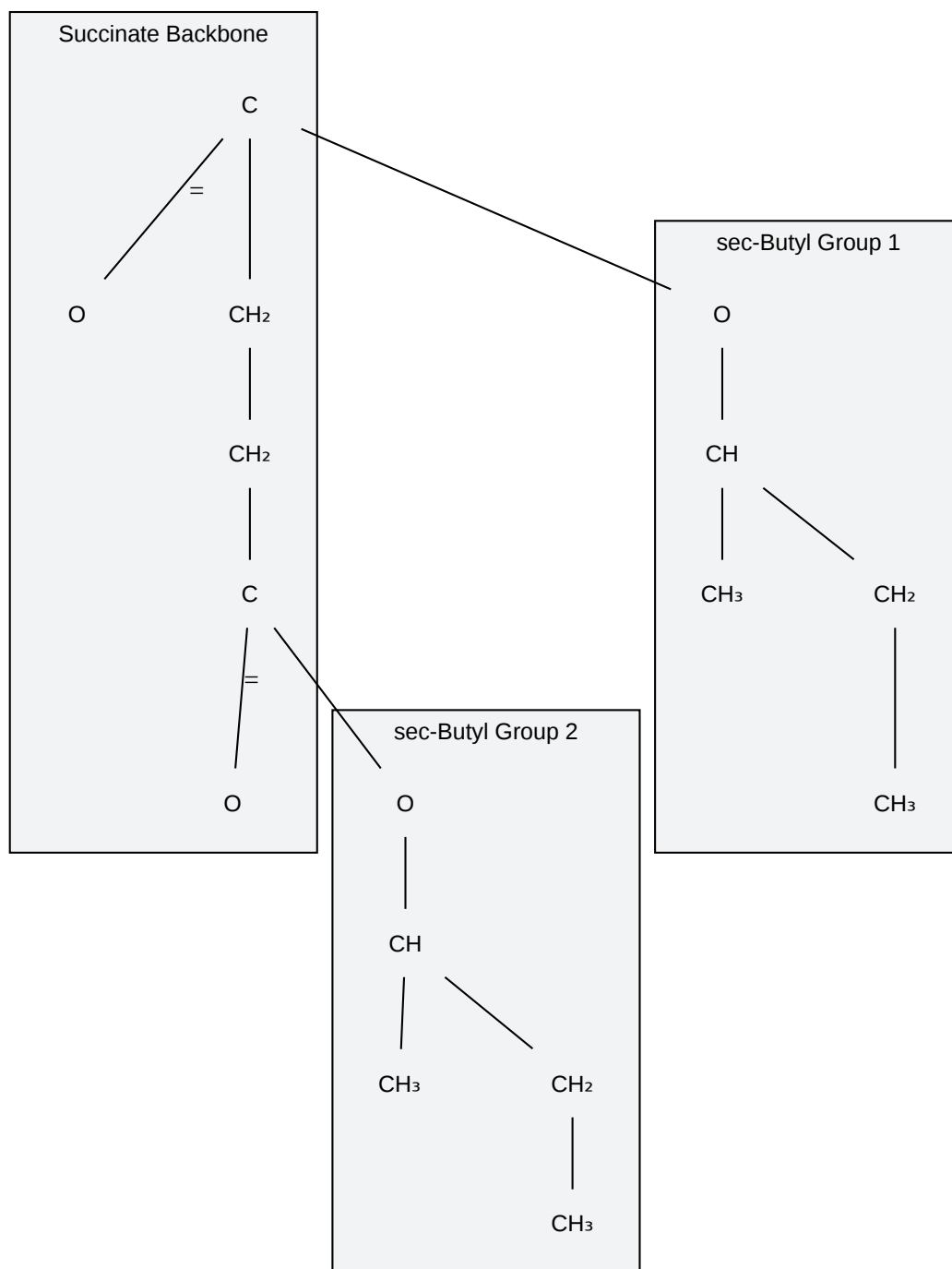
- Sample Preparation: Prepare a dilute solution of **di-sec-butyl succinate** (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

- Gas Chromatograph (GC) Conditions:
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

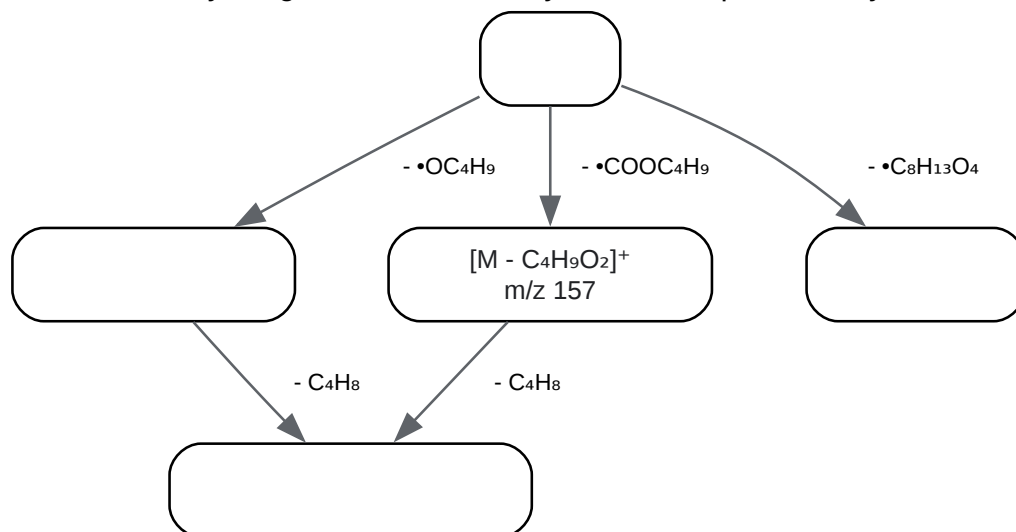
Visualizing the Data and Workflow

To further clarify the relationships between the structure and the spectral data, the following diagrams are provided.

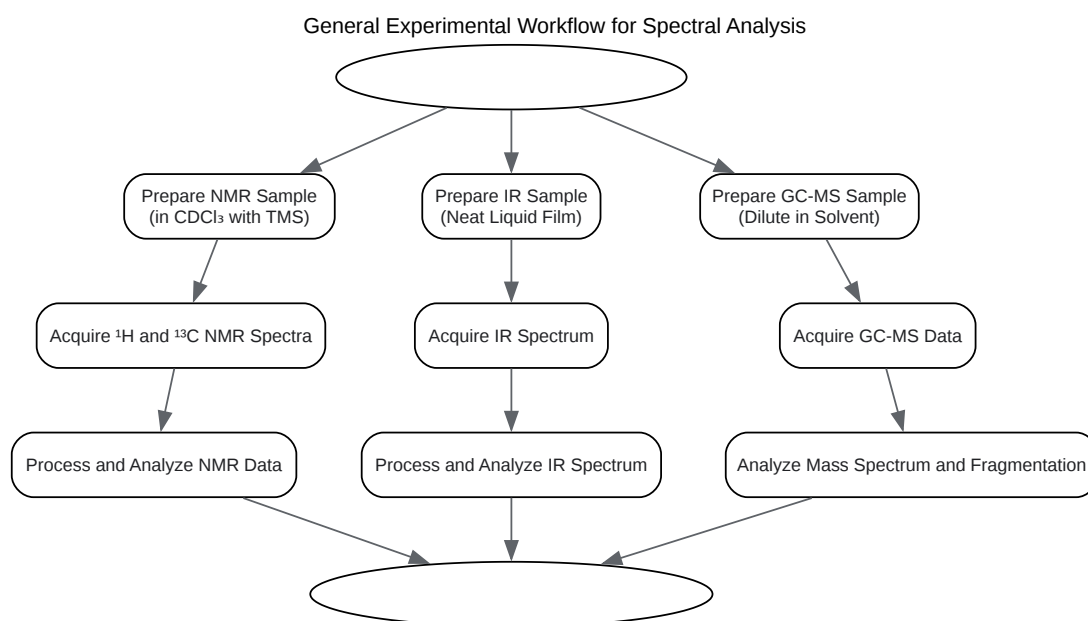
Molecular Structure of Di-sec-butyl Succinate

[Click to download full resolution via product page](#)Caption: Molecular structure of **di-sec-butyl succinate**.

Key Fragmentation Pathways in Mass Spectrometry

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Caption: Key fragmentation pathways of **di-sec-butyl succinate** in EI-MS.



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Caption: Workflow for the spectroscopic analysis of **di-sec-butyl succinate**.

Conclusion

The comprehensive spectral analysis of **di-sec-butyl succinate** through NMR, IR, and Mass Spectrometry provides a robust framework for its identification and characterization. The predicted spectral data, grounded in established chemical principles and comparison with related compounds, offers a reliable reference for researchers. The detailed experimental protocols ensure that high-quality, reproducible data can be obtained. This multi-faceted spectroscopic approach is fundamental to ensuring the purity, identity, and structural integrity of **di-sec-butyl succinate** in scientific research and industrial applications.

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